molecular formula C20H16ClN5O2 B2476323 N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 887458-07-3

N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2476323
CAS RN: 887458-07-3
M. Wt: 393.83
InChI Key: LXUDCLVSYNOPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .


Synthesis Analysis

New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Electro-Optic Effects in Liquid Crystals

The compound has been used in studies to improve the electro-optical responses of liquid crystal (LC) devices . When doped in nematic liquid crystals (LCs), it has been reported to significantly decrease the rotational viscosity and threshold voltage, and induce a strong additional restoring force resulted from the spontaneous polarization electric field .

Fast Response and Blue-Light Filtering LC Device

The compound has been used to fabricate fast response and blue-light filtering LC devices . It causes a strong absorbance near the wavelength of 400 nm that filters the blue light .

Increase in Dielectric Anisotropy

The compound has been used to increase the dielectric anisotropy (Δ ε) of LC mixtures . The phenyl-amine/hydroxyl in the compound induces a strong intermolecular interaction with LCs .

Second-Order Nonlinear Optical Effects

The compound has been used in the characterization of all second-order nonlinear optical coefficients of organic crystals . This has been particularly useful in the development of optical signal-processing devices in information-telecommunication systems .

THz Efficiency Improvement

The compound has been used to improve the THz efficiency of crystals . A systematic approach has shown that the crystals grown from one of the polar aprotic solvents exhibited a relatively higher THz efficiency .

High-Quality Crystal Growth

The compound has been used in the growth of high-quality, large-size organic NLO single crystals . Techniques for growing these crystals have been improved by optimizing the kind of solvents or concentration in the crystal-growing solution .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268) and human leukemia (HL-60) .

properties

IUPAC Name

N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c21-15-7-4-8-16(9-15)26-19-17(11-24-26)20(28)25(13-23-19)12-18(27)22-10-14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUDCLVSYNOPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

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